(1S)-N-(2-bromoethyl)-1-phenylethanamine;hydrobromide
Overview
Description
(1S)-N-(2-bromoethyl)-1-phenylethanamine;hydrobromide, also known as 2-Bromoamphetamine (2-BA), is a psychoactive drug that belongs to the amphetamine class. It has been used in scientific research to study its mechanism of action and potential therapeutic applications.
Mechanism Of Action
The mechanism of action of 2-BA is not fully understood, but it is believed to work by increasing the release of dopamine and norepinephrine in the brain. This leads to increased arousal, focus, and attention. It may also have effects on serotonin and other neurotransmitters.
Biochemical And Physiological Effects
2-BA has been shown to have effects on the central nervous system, including increased dopamine and norepinephrine release. This leads to increased arousal, focus, and attention. It may also have effects on serotonin and other neurotransmitters. In addition, 2-BA has been shown to have cardiovascular effects, including increased heart rate and blood pressure.
Advantages And Limitations For Lab Experiments
One advantage of using 2-BA in lab experiments is its relatively simple synthesis method. It is also a well-studied compound, with a significant amount of research on its mechanism of action and potential therapeutic applications. However, one limitation is that it is a controlled substance and requires special handling and storage procedures.
Future Directions
There are several potential future directions for research on 2-BA. One area of interest is its potential therapeutic applications, particularly in the treatment of ADHD and other psychiatric disorders. Another area of interest is its effects on other neurotransmitters, such as serotonin. Further research is needed to fully understand the mechanism of action of 2-BA and its potential therapeutic applications.
Scientific Research Applications
2-BA has been used in scientific research to study its mechanism of action and potential therapeutic applications. It has been shown to have effects on the central nervous system, including increased dopamine and norepinephrine release. This makes it a potential candidate for the treatment of attention deficit hyperactivity disorder (ADHD) and other psychiatric disorders.
properties
CAS RN |
100596-36-9 |
---|---|
Product Name |
(1S)-N-(2-bromoethyl)-1-phenylethanamine;hydrobromide |
Molecular Formula |
C10H15Br2N |
Molecular Weight |
309.04 g/mol |
IUPAC Name |
(1S)-N-(2-bromoethyl)-1-phenylethanamine;hydrobromide |
InChI |
InChI=1S/C10H14BrN.BrH/c1-9(12-8-7-11)10-5-3-2-4-6-10;/h2-6,9,12H,7-8H2,1H3;1H/t9-;/m0./s1 |
InChI Key |
COXLNWYFVXMNNR-FVGYRXGTSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NCCBr.Br |
SMILES |
CC(C1=CC=CC=C1)NCCBr.Br |
Canonical SMILES |
CC(C1=CC=CC=C1)NCCBr.Br |
synonyms |
(2-BROMO-ETHYL)-(1-PHENYL-ETHYL)-AMINE HBR |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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